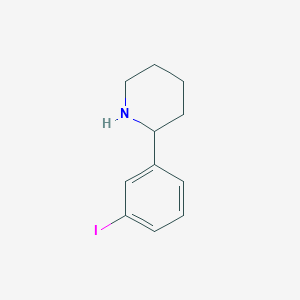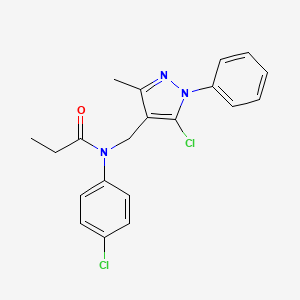![molecular formula C6H12N2O4 B13419964 [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a compound that belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. This compound is notable for its unique structure, which includes a tetrahydrofuran ring with hydroxyl and hydroxymethyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea typically involves the reaction of a suitable precursor with urea under controlled conditions. One common method involves the use of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl as a starting material, which is then reacted with urea in the presence of a catalyst to form the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes. This can lead to inhibition or activation of the enzyme, depending on the specific context.
相似化合物的比较
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea can be compared with other similar compounds, such as:
Tetrahydrouridine: A compound with a similar tetrahydrofuran ring structure, used as an inhibitor of cytidine deaminase.
5-fluorouridine: Another nucleoside analog with a pyrimidine base, used in cancer treatment.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C6H12N2O4 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5?/m0/s1 |
InChI 键 |
QPADYGQDEFABBT-PYHARJCCSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC1NC(=O)N)CO)O |
规范 SMILES |
C1C(C(OC1NC(=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
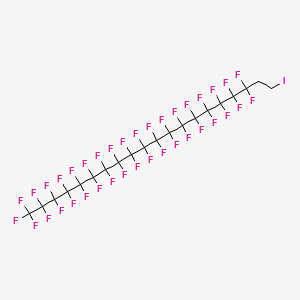

![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)


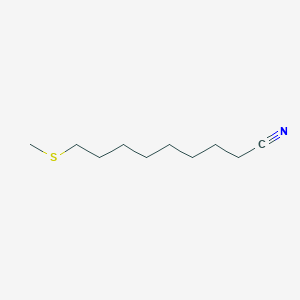
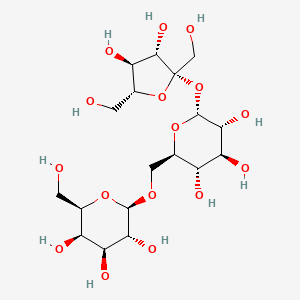
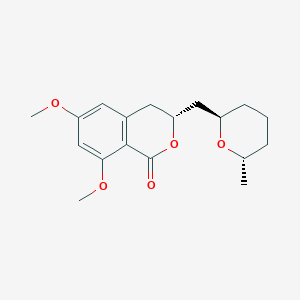
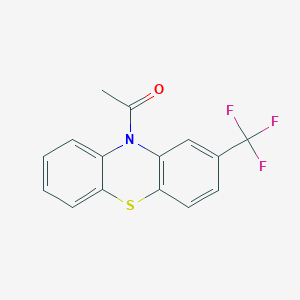
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
